2-(1-naphthyl)-N-phenylacetamide
CAS No.:
Cat. No.: VC1197064
Molecular Formula: C18H15NO
Molecular Weight: 261.3g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C18H15NO |
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Molecular Weight | 261.3g/mol |
IUPAC Name | 2-naphthalen-1-yl-N-phenylacetamide |
Standard InChI | InChI=1S/C18H15NO/c20-18(19-16-10-2-1-3-11-16)13-15-9-6-8-14-7-4-5-12-17(14)15/h1-12H,13H2,(H,19,20) |
Standard InChI Key | ZWXQQJHQVLYBOC-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)NC(=O)CC2=CC=CC3=CC=CC=C32 |
Canonical SMILES | C1=CC=C(C=C1)NC(=O)CC2=CC=CC3=CC=CC=C32 |
Introduction
Structural and Chemical Properties
The molecular architecture of 2-(1-naphthyl)-N-phenylacetamide presents a fascinating subject for chemical analysis. This compound shares structural similarities with several related compounds while maintaining distinct characteristics that influence its physical and chemical behavior.
Molecular Composition and Identification
2-(1-naphthyl)-N-phenylacetamide has the molecular formula C₁₈H₁₅NO, with a calculated molecular weight of approximately 261.3 g/mol, similar to its isomeric counterpart 2-(2-naphthyl)-N-phenylacetamide . The compound features an amide linkage connecting a phenyl group (attached to nitrogen) with an acetyl group that is further substituted with a 1-naphthyl moiety.
The compound can be identified using various nomenclature systems. Its proper IUPAC name is 2-(naphthalen-1-yl)-N-phenylacetamide, though it may also be referred to as N-phenyl-2-(1-naphthyl)acetamide. This nomenclature distinguishes it from the positional isomer 2-(2-naphthyl)-N-phenylacetamide, which has the naphthyl group attached at position 2 rather than position 1 .
Structural Characteristics
The structure of 2-(1-naphthyl)-N-phenylacetamide is characterized by three key components:
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A phenyl ring attached to the nitrogen atom of the amide group
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An acetamide (-NHCOCH₂-) linking group
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A 1-naphthyl group attached to the CH₂ of the acetamide moiety
This arrangement creates a molecule with distinctive spatial and electronic properties. The positioning of the naphthyl group at position 1 (rather than position 2 as in some related compounds) significantly influences the compound's three-dimensional structure and reactivity profile.
Physicochemical Properties
Based on structural analysis and comparison with similar compounds, 2-(1-naphthyl)-N-phenylacetamide likely exhibits the following physicochemical properties:
Property | Estimated Value/Characteristic | Basis |
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Physical State | White to off-white crystalline solid | Typical for similar acetamide derivatives |
Solubility | Soluble in organic solvents (acetone, ethanol, DMSO); Limited water solubility | Based on hydrophobic nature of substituents |
Melting Point | 130-170°C range | Comparable to structurally similar acetamides |
Stability | Stable under standard conditions | Characteristic of amide bonds |
Reactivity | Moderately reactive; amide bond can undergo hydrolysis under acidic/basic conditions | Standard amide chemistry |
Structural Comparisons with Related Compounds
Understanding the relationship between 2-(1-naphthyl)-N-phenylacetamide and structurally similar compounds provides valuable insights into its properties and potential applications.
Comparison with Positional Isomers and Related Structures
The structural differences between 2-(1-naphthyl)-N-phenylacetamide and related compounds have significant implications for their chemical and biological behaviors.
Structure-Activity Relationship Implications
The position of substitution on the naphthalene ring can significantly impact a compound's biological activity profile. The 1-position attachment in 2-(1-naphthyl)-N-phenylacetamide creates a different spatial arrangement compared to 2-(2-naphthyl)-N-phenylacetamide, potentially affecting:
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Electronic distribution across the molecule
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Binding affinity to potential biological targets
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Metabolic stability and pharmacokinetic properties
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Interaction with receptor binding pockets
These predictions would require experimental validation through in vitro and potentially in vivo studies to confirm the actual biological profile of 2-(1-naphthyl)-N-phenylacetamide.
Analytical Characterization Methods
To properly identify and characterize 2-(1-naphthyl)-N-phenylacetamide, several analytical techniques would be employed.
Spectroscopic Analysis
The structural confirmation of 2-(1-naphthyl)-N-phenylacetamide would typically involve:
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR would show characteristic signals for aromatic protons from both the phenyl and naphthyl groups
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The methylene (-CH₂-) protons would appear as a singlet
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The amide proton would show a distinctive chemical shift
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¹³C NMR would confirm the carbonyl carbon and aromatic carbon framework
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Infrared (IR) Spectroscopy:
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Would reveal the characteristic amide C=O stretch (~1650 cm⁻¹)
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N-H stretching vibration (~3300 cm⁻¹)
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Aromatic C=C stretching vibrations
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Mass Spectrometry:
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Would confirm the molecular weight (expected [M+H]⁺ at m/z 262)
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Fragmentation pattern analysis would show characteristic fragments
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Chromatographic Methods
For purity assessment and quantification:
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High-Performance Liquid Chromatography (HPLC):
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Reverse-phase HPLC with UV detection would be optimal
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Typical mobile phase might include acetonitrile/water gradient
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Thin-Layer Chromatography (TLC):
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For rapid analysis during synthesis and purification
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Visualization under UV light due to the aromatic systems
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